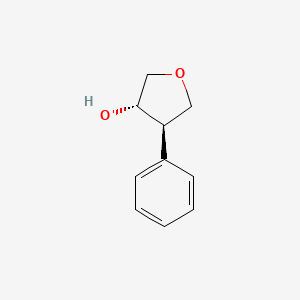
rac-(3R,4S)-4-phenyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-4-phenyloxolan-3-ol, also known as (R,S)-4-hydroxy-3-phenyl-2-butanol, is an important compound in the field of organic chemistry. It is a chiral alcohol that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. This compound is also used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes.
科学的研究の応用
Rac-(3R,4S)-4-phenyloxolan-3-ol is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. In addition, this compound has been used in the study of stereoselective reactions, as well as in the study of the effects of chiral compounds on biological systems.
作用機序
The mechanism of action of rac-(3R,4S)-4-phenyloxolan-3-ol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, it is believed that this compound may also act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models.
実験室実験の利点と制限
The use of rac-(3R,4S)-4-phenyloxolan-3-ol in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize, and the reaction conditions are mild and relatively easy to control. In addition, the compound is relatively stable, and can be stored for extended periods of time. However, one limitation is that the compound is not very soluble in water, and therefore it may be difficult to use in aqueous solutions.
将来の方向性
The future directions for research on rac-(3R,4S)-4-phenyloxolan-3-ol are numerous. One area of research is to further investigate the biochemical and physiological effects of the compound, and to determine if it has any potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of the compound, and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and flavors and fragrances. Finally, further research is needed to explore the potential for using the compound as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
合成法
Rac-(3R,4S)-4-phenyloxolan-3-ol is synthesized through the reaction of racemic 3-phenyl-2-butanol with hydrogen peroxide. This reaction is catalyzed by a titanium-based catalyst, such as titanium isopropoxide, and is carried out in an aqueous solution. The reaction proceeds in two steps: the first step involves the oxidation of the alcohol to the aldehyde, and the second step involves the reduction of the aldehyde to the alcohol. The reaction is usually carried out at room temperature, and the reaction time is typically between 1 and 4 hours.
特性
IUPAC Name |
(3S,4R)-4-phenyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
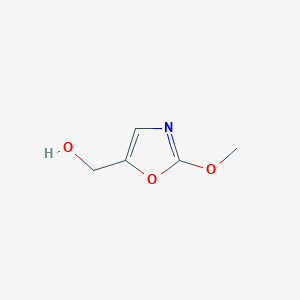

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)
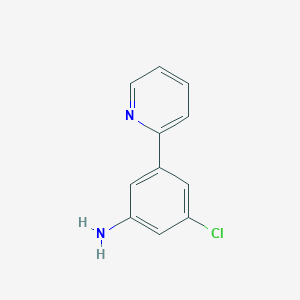
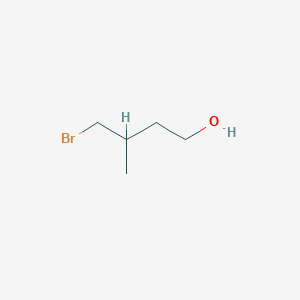
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
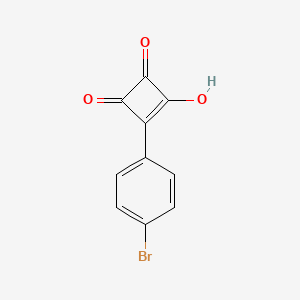
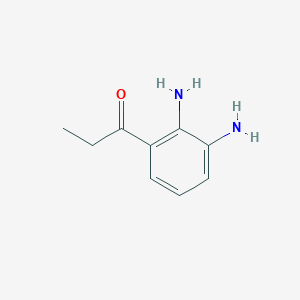
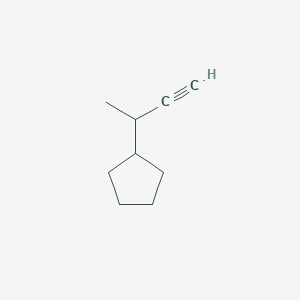
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)
